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molecular formula C10H9F3O3 B8576775 methyl 2-[4-(trifluoromethyl)phenoxy]acetate

methyl 2-[4-(trifluoromethyl)phenoxy]acetate

Cat. No. B8576775
M. Wt: 234.17 g/mol
InChI Key: DBKHEJISILVUDV-UHFFFAOYSA-N
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Patent
US08188082B2

Procedure details

To an ice-cooled suspension of lithium aluminum hydride (0.972 g; 25.622 mmol) in anhydrous THF (60 ml) was added dropwise a solution of (4-trifluoromethyl-phenoxy)-acetic acid methyl ester (3.000 g; 12.811 mmol) in anhydrous THF (40 ml). The resulting reaction mixture was further stirred at 0° C. for 20 min. Water (1 ml), 15% aq. NaOH (1 ml), and water (3 ml) were then successively added dropwise. Filtration, concentration to dryness under reduced pressure, and purification by FC (DCM/MeOH, 19/1) afforded 2-(4-trifluoromethyl-phenoxy)-ethanol as a colorless solid (2.370 g; 90%). LC-MS: tR=0.84 min.; [M+H]+: no ionisation.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.972 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C[O:8][C:9](=O)[CH2:10][O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][CH:13]=1.O.[OH-].[Na+]>C1COCC1>[F:19][C:18]([F:20])([F:21])[C:15]1[CH:16]=[CH:17][C:12]([O:11][CH2:10][CH2:9][OH:8])=[CH:13][CH:14]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.972 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
COC(COC1=CC=C(C=C1)C(F)(F)F)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was further stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
Filtration, concentration to dryness
CUSTOM
Type
CUSTOM
Details
under reduced pressure, and purification by FC (DCM/MeOH, 19/1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(C1=CC=C(OCCO)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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